Technical Guide: Synthesis of 7-Fluoro-2-methylquinolin-8-amine
Technical Guide: Synthesis of 7-Fluoro-2-methylquinolin-8-amine
Executive Summary & Strategic Analysis
Target Molecule: 7-Fluoro-2-methylquinolin-8-amine (CAS: 1420790-34-6) Core Scaffold: 8-Aminoquinoline Key Applications: Precursor for P-CABs (Potassium-Competitive Acid Blockers), antibacterial agents, and transition metal ligands for C-H activation.
Synthetic Strategy: The "Directing Group" Approach
The synthesis of 7-fluoro-2-methylquinolin-8-amine presents a regiochemical challenge: installing the amino group specifically at the C8 position. While metal-catalyzed amination (Buchwald-Hartwig) of 8-haloquinolines is a viable modern route, it requires expensive pre-functionalized starting materials (e.g., 8-bromo-7-fluoro-2-methylquinoline).
This guide details the Classical Nitration-Reduction Pathway , which is more cost-effective and scalable. This route leverages the electronic properties of the 7-fluoro substituent to solve the regioselectivity problem inherent in quinoline nitration.
Mechanism Insight: In unsubstituted quinolines, nitration yields a mixture of 5-nitro and 8-nitro isomers. However, the 7-fluoro group acts as a critical regio-director. Being an ortho,para-director, the fluorine atom at C7 activates the C8 position (ortho) and C6 position (ortho), while deactivating C5 (meta). Since the quinoline nitrogen already directs electrophilic substitution to the carbocyclic ring (C5/C8), the combined electronic vectors strongly favor nitration at C8 , enabling high-yield synthesis without complex isomer separation.
Retrosynthetic Analysis
The logical disconnection reveals 3-fluoroaniline as the primary commodity starting material.
Figure 1: Retrosynthetic disconnection showing the construction of the quinoline core followed by late-stage functionalization.
Detailed Experimental Protocols
Step 1: Doebner-Miller Cyclization
Objective: Construct the quinoline core from 3-fluoroaniline and crotonaldehyde. Reaction Type: Acid-catalyzed condensation / Cyclodehydration.
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
Crotonaldehyde (1.2 equiv)
-
Hydrochloric acid (6M, solvent/catalyst)[1]
-
Zinc chloride (
, 0.5 equiv, Lewis acid promoter) -
Toluene (for extraction)
Protocol:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3-fluoroaniline (11.1 g, 100 mmol) in 6M HCl (100 mL). Add
(6.8 g, 50 mmol). -
Addition: Heat the mixture to 80°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.
-
Reflux: Once addition is complete, heat the reaction to reflux (approx. 100-110°C) for 4 hours. The solution will turn dark.
-
Workup: Cool to room temperature. Basify the mixture to pH 9-10 using 20% NaOH solution (ice bath cooling required).
-
Extraction: Extract the aqueous layer with Toluene (
mL). Combine organic layers, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. The crude oil contains a mixture of 7-fluoro (major) and 5-fluoro (minor) isomers. Purify via flash column chromatography (Hexane/EtOAc 9:1) to isolate 7-fluoro-2-methylquinoline .
Critical Quality Attribute (CQA):
-
Regioselectivity: The cyclization of 3-fluoroaniline typically favors the 7-fluoro isomer (closure para to F) over the 5-fluoro isomer (closure ortho to F) due to steric hindrance at the crowded C2 position of the aniline ring.
-
Yield: Expect 60-70%.
Step 2: Regioselective Nitration
Objective: Install the nitro group at C8.
Reaction Type: Electrophilic Aromatic Substitution (
Reagents:
-
7-Fluoro-2-methylquinoline (from Step 1)
-
Conc. Sulfuric Acid (
)[2] -
Fuming Nitric Acid (
, >90%)
Protocol:
-
Solubilization: Dissolve 7-fluoro-2-methylquinoline (10 g, 62 mmol) in Conc.
(40 mL) in a flask cooled to 0°C (ice/salt bath). Maintain internal temperature <5°C. -
Nitration: Add a mixture of Fuming
(4.0 mL) and Conc. (10 mL) dropwise over 30 minutes. Do not allow temperature to exceed 10°C. -
Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (the nitro compound is less polar).
-
Quench: Pour the reaction mixture carefully onto 300 g of crushed ice. The sulfate salt or free base may precipitate.
-
Neutralization: Neutralize with Ammonium Hydroxide (
) until pH ~8. A yellow solid will precipitate. -
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol.
-
Product: 7-Fluoro-2-methyl-8-nitroquinoline .
Validation:
-
NMR Check: The
NMR should show a downfield shift for the aromatic protons. The coupling pattern of the benzene ring protons will change from the starting material's pattern to an AB system (two doublets) if 8-substitution is successful.
Step 3: Chemoselective Reduction
Objective: Reduce the nitro group to the primary amine. Reaction Type: Metal-mediated reduction (Béchamp) or Catalytic Hydrogenation.
Reagents:
-
7-Fluoro-2-methyl-8-nitroquinoline
-
Iron powder (Fe, 325 mesh)
-
Ammonium Chloride (
) -
Ethanol/Water (4:1)
Protocol:
-
Preparation: In a 250 mL flask, suspend 7-fluoro-2-methyl-8-nitroquinoline (5.0 g, 24 mmol) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add
(1.3 g, 24 mmol) and Iron powder (6.7 g, 120 mmol). -
Reflux: Heat to vigorous reflux for 3 hours. The reaction mixture will turn from yellow suspension to a dark sludge (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent. Dissolve the residue in DCM, wash with water, dry over
. -
Final Purification: If necessary, recrystallize from Isopropanol/Hexane.
-
Product: 7-Fluoro-2-methylquinolin-8-amine (Off-white to pale brown solid).
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Nitration | Step 3: Reduction |
| Starting Material | 3-Fluoroaniline | 7-Fluoro-2-methylquinoline | 7-Fluoro-2-methyl-8-nitroquinoline |
| Reagents | Crotonaldehyde, HCl, | Fe, | |
| Temperature | 110°C (Reflux) | 0°C | 80°C (Reflux) |
| Time | 4-6 Hours | 2-3 Hours | 3 Hours |
| Typical Yield | 65% | 85% | 90% |
| Key Byproduct | 5-Fluoro isomer (removed) | 5-Nitro isomer (trace) | Azo compounds (if over-reduced) |
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the production of 7-Fluoro-2-methylquinolin-8-amine.
Analytical Characterization (Expected)
To validate the synthesis, the final product must meet these specifications:
-
Physical State: Pale yellow/brown crystalline solid.
-
Molecular Weight: 176.19 g/mol .[3]
-
NMR (500 MHz,
):-
2.70 (s, 3H,
at C2). -
5.0-5.5 (br s, 2H,
). - 7.1-7.3 (m, 2H, H5 and H6).
- 7.9 (d, 1H, H4).
- 7.2 (d, 1H, H3).
-
Note: Coupling constants (
) between H6 and F7 will be distinct.
-
2.70 (s, 3H,
-
Mass Spectrometry: ESI+
.
Safety & Handling
-
Crotonaldehyde: Highly toxic and lachrymator. Handle only in a fume hood.
-
Nitration: Exothermic reaction.[2] Strict temperature control is required to prevent thermal runaway.
-
Residue Disposal: Chromium-free oxidation protocols are preferred, but if chromium oxidants were used (not in this path), dispose as hazardous waste. The iron sludge from Step 3 should be disposed of as solid chemical waste.
References
-
General Quinoline Synthesis (Doebner-Miller)
-
Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944. Link
-
-
Nitration of 7-Methylquinoline (Analogue Protocol)
-
Regioselectivity in Fluoro-Quinolines
-
Commercial Reference & CAS Verification
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. 79821-11-7|6-Fluoro-2-methylquinolin-5-amine|BLD Pharm [bldpharm.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 1360927-59-8|4-Fluoro-2-methyl-1H-indol-7-amine|BLD Pharm [bldpharm.com]
- 8. 1420791-32-7|7-Fluoroquinolin-8-amine|BLD Pharm [bldpharm.com]
